molecular formula C15H16N2O4 B11622283 Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate

Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate

Cat. No.: B11622283
M. Wt: 288.30 g/mol
InChI Key: ODMJKNUZIDDWHV-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group and a formamido group attached to an ethyl acetate moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-3-phenyl-1,2-oxazole can be prepared by reacting 2-bromoacetophenone with acetamide under basic conditions.

    Formamido Group Introduction: The formamido group can be introduced by reacting the oxazole derivative with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the formamido-substituted oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the formamido group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazole ring and formamido group may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate can be compared with other oxazole derivatives such as:

    Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)amino]acetate: Similar structure but with an amino group instead of a formamido group, which may result in different biological activities.

    Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)carbamoyl]acetate: Contains a carbamoyl group, potentially altering its reactivity and applications.

    Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)hydroxy]acetate: Features a hydroxy group, which may enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetate

InChI

InChI=1S/C15H16N2O4/c1-3-20-12(18)9-16-15(19)13-10(2)21-17-14(13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,19)

InChI Key

ODMJKNUZIDDWHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(ON=C1C2=CC=CC=C2)C

Origin of Product

United States

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